molecular formula C14H10FNO5 B6402895 2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid CAS No. 1261932-73-3

2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid

Cat. No.: B6402895
CAS No.: 1261932-73-3
M. Wt: 291.23 g/mol
InChI Key: FBHJLXREQKRCPE-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid is an organic compound that features both fluorine and methoxy functional groups attached to a phenyl ring, along with a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxyphenylboronic acid and 4-nitrobenzoic acid.

    Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 4-fluoro-3-methoxyphenylboronic acid and 4-nitrobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow techniques to enhance productivity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, methanol.

    Esterification: Alcohols, sulfuric acid or hydrochloric acid.

Major Products Formed

    Reduction: 2-(4-Fluoro-3-methoxyphenyl)-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Methyl 2-(4-fluoro-3-methoxyphenyl)-4-nitrobenzoate.

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or enhanced stability.

    Biological Studies: It can be used in biochemical assays to study enzyme inhibition or receptor binding due to its functional groups.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the nitro group can also facilitate interactions with biological molecules through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methoxyphenylboronic acid: Shares the fluorine and methoxy groups but lacks the nitrobenzoic acid moiety.

    4-Nitrobenzoic acid: Contains the nitrobenzoic acid moiety but lacks the fluorine and methoxy groups.

Uniqueness

2-(4-Fluoro-3-methoxyphenyl)-4-nitrobenzoic acid is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

IUPAC Name

2-(4-fluoro-3-methoxyphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-13-6-8(2-5-12(13)15)11-7-9(16(19)20)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHJLXREQKRCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690204
Record name 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-73-3
Record name 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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